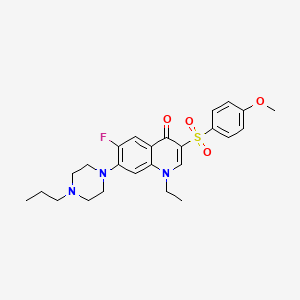

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

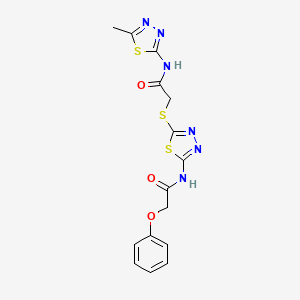

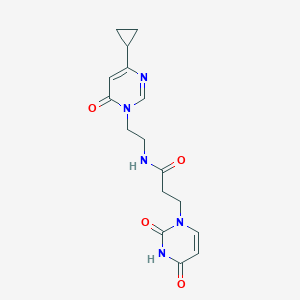

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide, commonly known as DT-010, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DT-010 belongs to the class of oxalamide compounds and is widely studied for its pharmacological properties.

Applications De Recherche Scientifique

Novel Insecticidal Activity

Research has shown that compounds with unique chemical structures, including those with thiophene and fluorobenzyl moieties, exhibit strong insecticidal activity, especially against lepidopterous pests. Such compounds are anticipated to be suitable agents for controlling lepidopterous insects as part of integrated pest management programs (Tohnishi et al., 2005).

Photoreactions and Chemical Behavior

Studies on photoreactions of compounds containing dimethylamino groups have shown that they can undergo specific photocyclization processes, influencing their chemical behavior. This property could be utilized in the development of novel photoreactive materials or in understanding the stability and flexibility of certain chemical intermediates (Hasegawa et al., 1990).

Light-Switchable Polymer Applications

The synthesis of polymers that can switch from cationic to zwitterionic forms upon light irradiation has been reported. These polymers have applications in DNA condensation and release, as well as in switching antibacterial activity. This demonstrates the potential for using similar compounds in developing responsive materials for biotechnological applications (Sobolčiak et al., 2013).

Advanced Synthesis Techniques

Research on the synthesis of complex molecules reveals the importance of compounds with dimethylamino and thiophenyl groups as intermediates in the creation of pharmaceuticals and other biologically active molecules. Techniques such as decarboxylative condensation highlight the utility of these compounds in modern synthetic chemistry (Ju et al., 2011).

Anticancer Agent Synthesis

There's ongoing research into benzothiazole derivatives, which share structural motifs with the compound , for their anticancer activity. This work underscores the potential for similar compounds to be explored as part of new anticancer strategies, focusing on the synthesis of derivatives with specific substitutions to enhance their therapeutic properties (Osmaniye et al., 2018).

Propriétés

IUPAC Name |

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2S/c1-21(2)15(13-7-8-24-11-13)10-20-17(23)16(22)19-9-12-3-5-14(18)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWZFYDFVSAZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2419498.png)

![N-[4-(2-ethyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2419499.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2419513.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide](/img/structure/B2419514.png)